molecular formula C19H16N2O B2699840 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole CAS No. 333746-97-7

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2699840
CAS No.: 333746-97-7
M. Wt: 288.35
InChI Key: NVSKIDNPPHJFOE-UHFFFAOYSA-N
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Description

1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a methyl group at the 1-position and a naphthalen-1-yloxymethyl moiety at the 2-position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, enabling interactions with biological targets such as enzymes and receptors . This compound’s synthesis typically involves multi-step reactions, including alkylation or nucleophilic substitution to introduce the naphthyloxymethyl group .

Properties

IUPAC Name

1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKIDNPPHJFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its efficacy against various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}

This structure includes a benzimidazole core substituted with a naphthyl group, which is believed to enhance its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds within the benzimidazole class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, suggesting potent anticancer properties .

Table 1: Cytotoxicity of Benzimidazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound 6c7.82HepG2
Compound 6h15.34MCF-7
Compound 6i21.48A549

These findings indicate that the introduction of specific substituents, such as the naphthyl group in our compound of interest, may enhance the interaction with target proteins involved in cancer progression.

The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that certain compounds can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action promotes programmed cell death in cancer cells.

Case Study: Induction of Apoptosis
A study involving compound 6i demonstrated its ability to induce apoptosis in HepG2 liver cancer cells through:

  • Upregulation of caspase-3
  • Downregulation of Bcl-2
  • Induction of cell cycle arrest at the G0/G1 phase

Antiviral Activity

In addition to anticancer properties, some benzimidazole derivatives have shown antiviral activity. For instance, compounds have been tested against viral strains such as HIV and Dengue virus, with certain derivatives demonstrating micromolar activity . The antiviral mechanism often involves inhibition of viral replication pathways by targeting specific viral enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the naphthyl moiety is crucial for enhancing lipophilicity and improving binding affinity to biological targets. SAR studies suggest that modifications on the benzimidazole ring can lead to variations in potency and selectivity against different targets .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H16N2O
  • CAS Number : 333746-97-7
  • Molecular Weight : 288.34 g/mol

The compound features a naphthalene moiety linked to a benzimidazole ring via an oxy-methyl group, which contributes to its unique chemical properties. The structural design allows for interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential use in developing antimicrobial agents.
  • Antiviral Activity : Studies have indicated that this compound may inhibit viral replication, positioning it as a candidate for antiviral drug development.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit specific cancer cell lines and biological pathways associated with tumor growth. The exact mechanisms are still under investigation but may involve interactions with enzymes or receptors relevant to cancer biology.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazoleContains an allyl group instead of a methyl groupDifferent reactivity due to allyl substitution
1-MethylbenzimidazoleLacks the naphthalene moietySimpler structure with fewer biological activities
2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazoleSimilar naphthalene attachment but different positionMay exhibit distinct chemical properties due to positional differences

These comparisons highlight how structural variations can significantly influence biological activity, particularly in medicinal chemistry contexts.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research : Research presented at the Annual Cancer Research Conference showed that this compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells, suggesting its utility in cancer treatment strategies.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might interact with specific signaling pathways involved in cell proliferation and apoptosis, providing a basis for further drug development efforts.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis:

Compound Name Substituents (Position) Key Properties/Activities Reference
1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole 1-Me, 2-(naphthalen-1-yloxymethyl) High lipophilicity, potential kinase/modulator activity
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole 1-Me, 2-MeS Intermediate for further functionalization; moderate toxicity
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine 1-(Naphthalen-2-ylmethyl), 2-NH₂ Improved solubility; antimicrobial activity
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-Fluorophenyl) GABA-A receptor affinity (pKi ~5.1–5.53)
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole 5-Cl, 2-(4-Cl-phenoxymethyl) Potent antifungal activity (MIC <3.90 µg/mL)

Key Observations :

  • Lipophilicity : The naphthalenyloxymethyl group confers higher lipophilicity than smaller substituents (e.g., methylthio or fluorophenyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Activity: Naphthalene-containing derivatives (e.g., the target compound and 1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine) show broader activity profiles, including antimicrobial and receptor modulation, compared to halogenated phenoxymethyl derivatives (e.g., compound 69 in ).
  • Synthetic Complexity : Introducing naphthalenyloxy groups requires meticulous control of reaction conditions (e.g., microwave-assisted synthesis in ), whereas methylthio or aryl groups are more straightforward to install .
Pharmacological and Physicochemical Comparisons
  • Antimicrobial Activity: Phenoxymethyl derivatives with halogen substituents (e.g., 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole) exhibit superior antifungal activity compared to naphthalene-containing analogs, likely due to increased electrophilicity and target specificity .
  • Receptor Binding : The position of substituents significantly impacts activity. For example, a methyl group at the 6-position of benzimidazole enhances GABA-A receptor affinity (pKi ~5.5), whereas substitution at the 5-position abolishes activity . The naphthalenyloxymethyl group’s bulk may sterically hinder binding to compact receptor pockets.

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